(3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate
Description
The compound “(3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate” is a heterocyclic molecule featuring a fused pyrano[2,3-c]pyridine core substituted with a 1,2,4-oxadiazole ring and an acetate ester group. Key structural attributes include:
- 1,2,4-Oxadiazole moiety: A five-membered heterocycle with two nitrogen and one oxygen atom, known for metabolic stability and bioactivity in pharmaceuticals .
- 2,4-Dimethoxyphenyl substituent: Electron-rich aromatic group with methoxy (-OCH₃) groups at the 2- and 4-positions, enhancing polarity and hydrogen-bonding capacity.
- Methyl acetate group: Introduced via acetylation, improving lipophilicity and membrane permeability.
Molecular Formula: C₂₂H₁₈N₃O₇
Molecular Weight: 436.4 g/mol
Properties
IUPAC Name |
[3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O7/c1-11-19-16(13(9-23-11)10-30-12(2)26)8-17(22(27)31-19)21-24-20(25-32-21)15-6-5-14(28-3)7-18(15)29-4/h5-9H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCYFAWIHNLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C₁₉H₁₉N₃O₅
- Molecular Weight : 357.37 g/mol
The structural complexity of this molecule suggests potential interactions with biological targets that can lead to various therapeutic effects.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives, including the compound in focus, exhibit significant antimicrobial properties. A study on related oxadiazole compounds demonstrated their effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The presence of the oxadiazole ring enhances lipophilicity, facilitating better membrane penetration and subsequent antimicrobial action.
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. For instance, derivatives of oxadiazole have shown promising results against multiple cancer cell lines. A notable study highlighted that specific oxadiazole derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a multi-faceted approach to combating cancer cells.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Studies :
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC₅₀ Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Bacillus cereus | Not specified | Membrane disruption |
| Anticancer | MCF-7 | 0.48 | Apoptosis induction |
| Anticancer | HCT116 | 0.78 | Cell cycle arrest |
Table 2: Structural Variants and Their Activities
| Compound Variant | Structure Features | Activity Type | Observed Effect |
|---|---|---|---|
| Oxadiazole Derivative A | Electron-withdrawing groups | Antimicrobial | Enhanced activity against Gram+ |
| Oxadiazole Derivative B | Substituted at para position | Anticancer | Induced apoptosis |
Comparison with Similar Compounds
Research Implications
- Drug Design : The target compound’s 2,4-dimethoxyphenyl group may offer improved selectivity over in targeting enzymes or receptors sensitive to electron-rich motifs.
- Solubility-Bioactivity Balance : The balance between polar (methoxy) and lipophilic (acetate) groups could optimize oral bioavailability.
- Synthetic Scalability: The complexity of the fused pyrano-pyridine system may pose challenges in large-scale synthesis compared to simpler analogs like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
